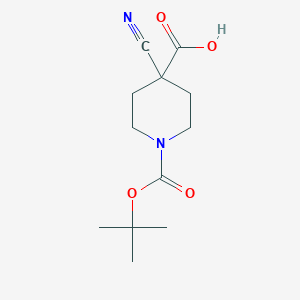

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-12(8-13,5-7-14)9(15)16/h4-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBDNSCLBSLLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727826 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495415-34-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid: A Versatile Bifunctional Scaffold in Modern Drug Discovery

Abstract

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a synthetically versatile piperidine derivative that has emerged as a crucial building block in medicinal chemistry. Characterized by a piperidine ring functionalized with a geminal cyano and carboxylic acid group at the C4 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, this molecule offers a unique scaffold for constructing complex, biologically active compounds. Its constrained conformation and bifunctional nature allow for precise, regioselective modifications, making it an invaluable intermediate in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its practical utility for researchers in drug development.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a rigid, three-dimensional framework to orient functional groups for optimal target engagement.

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (CAS No. 495415-34-4) is a highly functionalized derivative that capitalizes on this structural motif. Its strategic value lies in three key features:

-

The Boc Protecting Group: The tert-butoxycarbonyl group on the piperidine nitrogen provides robust protection under various reaction conditions but can be removed cleanly under mild acidic treatment. This enables sequential, controlled synthesis.

-

Orthogonal Functionality: The presence of both a carboxylic acid and a nitrile (cyano group) at the same position (a geminal disubstitution) provides two distinct reactive handles. The carboxylic acid is readily used for amide bond formation, a cornerstone of medicinal chemistry, while the cyano group can serve as a bioisostere for other functional groups or be further transformed.

-

Stereochemical Constraint: The quaternary carbon at the C4 position introduces conformational rigidity, which can be crucial for locking a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.

This combination of features makes it a sought-after intermediate for creating novel chemical entities, particularly in the synthesis of inhibitors for enzyme families like protein kinases.

Physicochemical Properties and Characterization

Precise knowledge of a compound's properties is fundamental to its effective use in synthesis. The key identifiers and physicochemical data for 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid are summarized below.

Chemical Structure and Identifiers

Caption: 2D Structure of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.

| Property | Value | Reference(s) |

| CAS Number | 495415-34-4 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [1][3] |

| Molecular Weight | 254.29 g/mol | [1] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-cyanopiperidine-4-carboxylic acid | |

| Synonym(s) | 1-Boc-4-cyanopiperidine-4-carboxylic acid | [1] |

| InChI Key | URBDNSCLBSLLFQ-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD12406601 | [1] |

Physical and Chemical Data

| Property | Value | Reference(s) |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 429.5 ± 45.0 °C (Predicted) | [3] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage Temperature | Refrigerator (2-8°C) is recommended for long-term stability. | [1] |

Synthesis and Manufacturing Pathway

The synthesis of this key intermediate is typically achieved through the functionalization of a pre-formed piperidine ring. A common and illustrative method involves the hydrolysis of the corresponding ethyl ester, a process detailed in patent literature concerning the synthesis of protein kinase inhibitors.[4]

The causality of this synthetic choice is clear: the ester precursor, 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, is often more readily accessible or provides a more stable intermediate for purification. The final step is a simple but critical saponification to unmask the carboxylic acid, rendering it active for subsequent coupling reactions.

Caption: General synthetic workflow for the preparation of the title compound via ester hydrolysis.

Experimental Protocol: Saponification of Ethyl Ester Precursor

This protocol is adapted from methodologies described for the synthesis of related pharmaceutical intermediates.[4]

-

Dissolution: Dissolve the starting material, 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, in a suitable solvent mixture such as tetrahydrofuran (THF) and water.

-

Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) (typically 2-3 equivalents), to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent (THF).

-

Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of aqueous hydrochloric acid (e.g., 1N HCl). The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold water to remove inorganic salts and dry under vacuum to yield the final carboxylic acid product.

This self-validating protocol ensures complete conversion by using excess base and confirms product formation upon acidification, where the water-insoluble carboxylic acid precipitates from the aqueous solution of its salt.

Key Applications in Drug Development

The primary utility of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is as a bifunctional building block for creating libraries of complex molecules for screening and lead optimization.

Intermediate for Kinase Inhibitors

This compound is explicitly cited as a key intermediate in the synthesis of Protein Kinase B (Akt) inhibitors.[4] The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Inhibitors of this pathway are of significant therapeutic interest.

Furthermore, the piperidine scaffold is a core component of many Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myelofibrosis.[5][6] Molecules like Tofacitinib utilize a substituted piperidine ring to achieve their inhibitory activity.[5] The unique geminal cyano-carboxy functionality of the title compound provides a novel entry point for synthesizing next-generation JAK inhibitors with potentially improved selectivity and properties.

Caption: Role as a versatile building block in a multi-step synthetic sequence.

Experimental Protocol: Amide Bond Formation

This protocol describes a standard procedure for coupling the carboxylic acid with a primary amine, a frequent next step in a synthetic route.

-

Reagent Preparation: In an inert atmosphere (e.g., under nitrogen), dissolve 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor for completion using TLC or LC-MS.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the chemical integrity of the compound.

| Hazard Category | GHS Information | Reference(s) |

| Pictogram(s) | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to prevent degradation.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

Conclusion

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a conformationally constrained piperidine core, orthogonal functional groups, and stable Boc protection makes it an ideal starting point for the synthesis of sophisticated and highly specific drug candidates. As the demand for novel therapeutics, particularly in the field of kinase inhibition, continues to grow, the utility and importance of this versatile building block in accelerating drug discovery programs are set to increase.

References

- ChemicalBook. (2025). 1-Boc-4-cyanopiperidine | 91419-52-2.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.

- Chem-Impex. (n.d.). 1-tert-Butoxycarbonyl-4-cyanopiperidine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Cyanopiperidine.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 1-tert-Butoxycarbonyl-4-cyanopiperidine.

- CATO Research Chemical Inc. (n.d.). SAFETY DATA SHEETS: 4-Aminopiperidine-1-carboxylic acid tert-butyl ester.

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

- Royal Society of Chemistry. (2019).

- Sigma-Aldrich. (n.d.). 1-Boc-4-cyano-4-methylpiperidine.

- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.

-

Fun, H.-K., Arshad, S., Dinesh, Vivek, S., & Nagaraja, G. K. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.

- Sigma-Aldrich. (n.d.). N-Boc-piperidine-4-carbonitrile 97%.

- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.

- Cayman Chemical. (n.d.). N-Boc-4-piperidone.

- X-Mol. (n.d.). N-Boc-4-Cyano-piperidine Manufacturer & Supplier China.

- Clinivex. (n.d.). 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid | Products Supplier.

- BLDpharm. (n.d.). 495415-34-4|1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.

- ChemicalBook. (n.d.). N-Boc-4-cyanopiperidine-4-carboxylic acid/1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.

- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234.

- Chem-Impex. (n.d.). 1-Boc-4-aminopiperidine-4-carboxylic acid.

- ChemicalBook. (n.d.). 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde(137076-22-3) 1H NMR spectrum.

- ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.

- Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.

- Basit, A., et al. (2021).

- Burns, C. J., et al. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Bioorganic & Medicinal Chemistry Letters, 19(20), 5887–5892.

- European Patent Office. (2023). JANUS KINASE (JAK)

- Sigma-Aldrich. (n.d.). 1-Boc-4-aminopiperidine-4-carboxylic acid 97%.

- Sigma-Aldrich. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs).

- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

Sources

- 1. 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | 495415-34-4 [sigmaaldrich.com]

- 2. theclinivex.com [theclinivex.com]

- 3. N-Boc-4-cyanopiperidine-4-carboxylic acid/1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid CAS#: 495415-34-4 [m.chemicalbook.com]

- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 6. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid

Abstract: This document provides an in-depth technical guide for the synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, a highly valuable, bifunctional building block in modern medicinal chemistry. The guide details a robust and scalable synthetic strategy, elucidates the underlying chemical principles, and provides comprehensive, step-by-step protocols for execution. It is intended for an audience of researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: Significance of the Target Molecule

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a constrained, non-proteinogenic α,α-disubstituted amino acid derivative. Its rigid piperidine scaffold, combined with the orthogonal reactivity of the cyano and carboxylic acid groups, makes it an exceptionally useful intermediate for introducing specific conformational constraints into peptide-based therapeutics and other complex molecular architectures.[1] The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the piperidine nitrogen, which can be selectively removed under acidic conditions, allowing for further synthetic elaboration.[2] This combination of features has led to its application in the development of novel enzyme inhibitors, receptor ligands, and other bioactive compounds.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and convergent synthetic approach begins with the commercially available and relatively inexpensive starting material, 1-Boc-4-piperidone. The core transformation involves the simultaneous introduction of the cyano and carboxyl functionalities at the C4 position. This can be efficiently achieved through a variation of the classical Strecker amino acid synthesis.[3][4]

The overall strategy involves two key stages:

-

Formation of an α-substituted nitrile: Reacting 1-Boc-4-piperidone with a cyanide source to form a key intermediate. A one-pot reaction akin to the Strecker synthesis is the most direct method.[5]

-

Hydrolysis: Conversion of a precursor functional group (nitrile or related moiety) into the final carboxylic acid.

This strategy is advantageous due to the high efficiency of the C-C bond-forming cyanation step and the well-established methods for subsequent hydrolysis.

Caption: Simplified reaction mechanism for the two-step synthesis.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves the use of cyanide-containing reagents. All manipulations must be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide quench solution (e.g., aqueous bleach or ferrous sulfate) readily available.

Step 1: Synthesis of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

This procedure is adapted from established patent literature, which outlines a reliable method for the cyanation of the parent ketone. [6] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Boc-4-piperidone | 199.27 | 10.0 g | 50.18 |

| Diethyl cyanophosphonate | 163.10 | 9.0 g (7.8 mL) | 55.18 |

| Lithium Chloride (LiCl) | 42.39 | 2.34 g | 55.18 |

| Triethylamine (TEA) | 101.19 | 5.6 g (7.7 mL) | 55.18 |

| Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-Boc-4-piperidone (10.0 g, 50.18 mmol) and anhydrous lithium chloride (2.34 g, 55.18 mmol).

-

Add anhydrous tetrahydrofuran (100 mL) to the flask and stir the mixture until the solids are dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add triethylamine (7.7 mL, 55.18 mmol) to the cooled solution, followed by the dropwise addition of diethyl cyanophosphonate (7.8 mL, 55.18 mmol) over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude ester can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Step 2: Hydrolysis to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Crude Ester (from Step 1) | 282.35 | ~14.1 g | ~50.18 |

| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 3.16 g | 75.27 |

| Tetrahydrofuran (THF) | - | 75 mL | - |

| Water (H₂O) | - | 75 mL | - |

| 2M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

Dissolve the crude 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (~14.1 g, 50.18 mmol) in a mixture of THF (75 mL) and water (75 mL) in a 250 mL flask.

-

Add lithium hydroxide monohydrate (3.16 g, 75.27 mmol) to the solution.

-

Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3 by the slow addition of 2M HCl. A white precipitate should form.

-

Extract the product from the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The resulting white solid is the desired product, 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. [6]The product can be further purified by recrystallization if required.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see characteristic peaks for the Boc group (a singlet around 1.4-1.5 ppm), and multiplets for the piperidine ring protons.

-

¹³C NMR: Will show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon at C4, the nitrile carbon, and the piperidine ring carbons.

-

Mass Spectrometry (MS): The calculated mass for C₁₂H₁₈N₂O₄ is 254.13 g/mol . Expect to find the corresponding [M+H]⁺ or [M-H]⁻ ion in the mass spectrum.

-

Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting and Process Optimization

-

Incomplete Hydrolysis: If the saponification stalls, gentle warming (to ~40 °C) can be applied, but must be done cautiously to avoid potential Boc-deprotection. Adding a co-solvent like methanol may also improve solubility and reaction rate.

-

Boc-Deprotection: During the acidic workup, prolonged exposure to strong acid or elevated temperatures can cleave the Boc group. It is crucial to perform the acidification at low temperatures (0-5 °C) and extract the product promptly.

-

Low Yield in Cyanation: The cyanation step is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous for optimal results.

Conclusion

The synthetic route presented provides a reliable and well-documented method for preparing 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. By leveraging a modified Strecker-type reaction followed by a mild ester hydrolysis, this valuable building block can be accessed in good yield from common starting materials. The causality-driven explanations and detailed protocols within this guide are designed to empower researchers to confidently synthesize and utilize this compound in their drug discovery and development programs.

References

-

Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. PrepChem. Available at: [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Strecker Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

- Protein kinase B inhibitors. US Patent US10059714B2. Google Patents.

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. National Center for Biotechnology Information. Available at: [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Fiveable. Fiveable. Available at: [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A. Google Patents.

- Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A. Google Patents.

-

4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid: A Comprehensive Technical Guide

An In-depth Examination of a Versatile Building Block in Modern Drug Discovery

Abstract

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a synthetic, bifunctional piperidine derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid scaffold, featuring both a protected amine and two distinct carbon-based functional groups—a nitrile and a carboxylic acid—at the C4 position, makes it a highly valuable and versatile building block. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective chemical transformations, crucial for the multi-step synthesis of complex bioactive molecules. This guide provides a detailed overview of its structure, synthesis, key chemical properties, and applications, with a focus on its role in the development of novel therapeutic agents.

Table of Contents

-

Introduction to Piperidine Scaffolds

-

Molecular Structure and Physicochemical Properties

-

Synthesis and Mechanistic Insights

-

Spectroscopic Characterization

-

Chemical Reactivity and Derivatization

-

Applications in Drug Discovery and Medicinal Chemistry

-

Safety, Handling, and Storage

-

References

Introduction to Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for the precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets. The introduction of a quaternary center, as seen in 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, imparts conformational rigidity, which can enhance binding affinity and improve pharmacokinetic properties. The Boc-protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, offering robust protection of the piperidine nitrogen that can be removed under mild acidic conditions.[1][2]

Molecular Structure and Physicochemical Properties

The core of the title compound is a piperidine ring. At the N1 position, a tert-butoxycarbonyl (Boc) group is attached, which serves as a protecting group. The C4 position is a quaternary carbon, substituted with both a cyano (nitrile) group and a carboxylic acid group. This unique substitution pattern makes it a bifunctional building block for creating complex molecular architectures.[1] The piperidine ring typically adopts a stable chair conformation.[3]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 495415-34-4 | [4][5] |

| Molecular Formula | C12H18N2O4 | [4][6] |

| Molecular Weight | 254.28 g/mol | [4][6] |

| Appearance | Solid | [5] |

| Storage Temperature | 2-8°C (Refrigerator), Sealed in dry conditions | [4][5] |

| Purity | Typically ≥95% | [5] |

Structural Diagram

Caption: 2D representation of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.

Synthesis and Mechanistic Insights

The synthesis of piperidine derivatives often involves the protection of the nitrogen atom to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose.

A common synthetic route to related N-Boc protected piperidines involves the reaction of the parent piperidine with di-tert-butyl dicarbonate (Boc-anhydride). For example, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be synthesized by dissolving isonipecotic acid (piperidine-4-carboxylic acid) in a suitable solvent like dichloromethane, adding a base such as triethylamine, and then reacting it with Boc-anhydride.[3][7]

Another related synthesis, for 1-tert-butyloxycarbonyl-4-cyanopiperidine, starts from 4-cyanopiperidine dissolved in dichloromethane, to which a solution of di-tert-butyl dicarbonate is added dropwise.[8] The reaction proceeds for a couple of hours, after which the solvent is evaporated. The product is then purified through washing and recrystallization.[8]

The synthesis of the title compound, with its unique quaternary center, can be approached through more complex multi-step procedures. One plausible strategy involves the Strecker synthesis or related cyanations on a suitable ketone precursor, such as 1-Boc-4-oxopiperidine.

Illustrative Synthetic Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 495415-34-4|1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | 495415-34-4 [sigmaaldrich.com]

- 6. N-Boc-4-cyanopiperidine-4-carboxylic acid/1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid CAS#: 495415-34-4 [chemicalbook.com]

- 7. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Chemical and physical properties of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a bifunctional, sterically hindered synthetic building block of significant interest to the pharmaceutical and chemical research sectors.[1][2] Its rigid piperidine scaffold is adorned with a quaternary carbon at the 4-position, bearing both a cyano and a carboxylic acid moiety. The piperidine nitrogen is protected by the versatile tert-butoxycarbonyl (Boc) group, which directs reactivity and allows for controlled, sequential chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, outlines a validated synthetic protocol, discusses its reactivity, and explores its application as a key intermediate in the development of complex therapeutic agents, such as protein kinase B inhibitors.[3]

Molecular Overview and Strategic Importance

At its core, 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (CAS No. 495415-34-4) is a Cα,Cα-disubstituted amino acid analogue.[4] This structural class is critical in medicinal chemistry for introducing conformational constraints into peptide mimics or small molecules, which can lead to enhanced biological activity and metabolic stability.

The strategic value of this molecule lies in the orthogonal nature of its functional groups:

-

The Boc Group: Provides robust protection for the piperidine nitrogen under a wide range of reaction conditions but is readily cleaved under mild acidic treatment, enabling subsequent functionalization.[5]

-

The Carboxylic Acid: Serves as a primary handle for amide bond formation, esterification, or reduction, allowing for the extension of the molecular framework.[6]

-

The Cyano Group: A versatile functional group that can be hydrolyzed to an amide, reduced to a primary amine, or participate in various cycloaddition reactions, offering multiple pathways for diversification.

This trifecta of functionality makes it a highly valuable starting material for constructing combinatorial libraries and synthesizing complex molecular architectures for drug discovery programs.

Physicochemical and Structural Properties

The compound is typically a solid at room temperature and requires careful storage to maintain its integrity. Key physical and chemical properties are summarized below.

Data Presentation: Core Properties

| Property | Value | Source(s) |

| CAS Number | 495415-34-4 | [7] |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [7] |

| Molecular Weight | 254.29 g/mol | |

| Appearance | Solid | |

| Predicted Boiling Point | 429.5 ± 45.0 °C at 760 mmHg | [7] |

| Predicted Density | 1.22 ± 0.1 g/cm³ | [7] |

| Purity | Commercially available at ≥95% | |

| Storage Temperature | Refrigerator (2-8 °C) or Room Temperature | |

| InChI Key | URBDNSCLBSLLFQ-UHFFFAOYSA-N |

Mandatory Visualization: Chemical Structure

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Boc-4-cyanopiperidine-4-carboxylic acid/1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid CAS#: 495415-34-4 [m.chemicalbook.com]

A Senior Application Scientist's Technical Guide to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid

CAS Number: 495415-34-4

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals. Its conformational rigidity and synthetic versatility allow for the precise spatial orientation of functional groups, a critical factor in optimizing drug-target interactions. 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, identified by CAS number 495415-34-4, is a particularly valuable building block within this class.[1][2] This guide provides an in-depth technical overview of its synthesis, properties, and applications, grounded in established chemical principles and field-proven insights.

This molecule's strategic importance lies in its unique bifunctional nature. It possesses a quaternary center bearing both a cyano group and a carboxylic acid. This arrangement offers orthogonal chemical handles for sequential, selective transformations. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and prevents unwanted side reactions during synthesis, yet it can be removed under specific acidic conditions to allow for further derivatization. This combination of features makes it a highly sought-after intermediate in the construction of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapeutics.[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and formulation. The key properties of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 495415-34-4 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95-97% | [1] |

| Storage | Store at 2-8°C (Refrigerator), sealed in a dry environment | [5] |

| Boiling Point | 429.5 ± 45.0 °C at 760 mmHg (Predicted) | [4] |

| InChI Key | URBDNSCLBSLLFQ-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

The primary and most efficient synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is achieved through the selective hydrolysis of its corresponding ethyl ester precursor. This method is notable for its high yield and operational simplicity.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from established procedures for the saponification of sterically hindered esters, a common transformation in pharmaceutical process chemistry.

Starting Material: 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate Reagents: Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric Acid (HCl)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate in a suitable volume of Tetrahydrofuran (THF). The use of THF is critical as it effectively solubilizes the organic substrate.

-

Base Addition: To the stirred solution, add an aqueous solution of Lithium Hydroxide (LiOH). Typically, 1.5 to 3 equivalents of LiOH are used to ensure complete reaction.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Dilute the remaining aqueous residue with water. c. Wash the aqueous layer with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 using dilute hydrochloric acid (e.g., 1N HCl). The product will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required, although the precipitated product is often of high purity.

-

Drying: Dry the purified solid under vacuum to yield 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.

Causality and Mechanistic Insights

The choice of lithium hydroxide as the base is deliberate and scientifically grounded. While other bases like NaOH or KOH can effect ester hydrolysis, LiOH often provides superior results, especially in biphasic systems involving THF.[6][7] The lithium cation (Li⁺) exhibits a high charge density, allowing it to coordinate effectively with the oxygen atoms of the THF solvent.[6][8] This coordination enhances the solubility of the hydroxide salt in the organic phase, effectively acting as a phase-transfer catalyst.[6][8] This increased concentration of hydroxide ions in proximity to the ester substrate in the organic layer accelerates the rate of nucleophilic attack on the electrophilic carbonyl carbon of the ester.

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. The final acidification step protonates the carboxylate to yield the desired carboxylic acid.

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The structural motifs present in 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid make it a valuable precursor for a range of therapeutic targets.

-

Kinase Inhibitors: The primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The carboxylic acid can be converted to a variety of amides through standard coupling reactions, while the cyano group can be transformed or utilized for its electronic properties. The piperidine scaffold serves to orient these functionalities correctly within the kinase active site.

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the carboxylic acid and the protected amine (after deprotection) allows for its use in building diverse chemical libraries. The carboxylic acid can be coupled with a library of amines, and subsequently, the Boc group can be removed and the resulting secondary amine can be reacted with a library of electrophiles, rapidly generating a large number of distinct compounds for high-throughput screening.

-

Constrained Peptide Mimetics: The rigid piperidine ring can be incorporated into peptide sequences to create conformationally constrained analogs.[9] This is a common strategy to improve metabolic stability and receptor binding affinity. The carboxylic acid and the nitrogen of the piperidine serve as anchor points for peptide chain extension.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4-1.5 ppm. The piperidine ring protons will appear as a series of multiplets in the region of 1.5-4.0 ppm. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the Boc group around 80 ppm and its carbonyl carbon around 154 ppm. The carbons of the piperidine ring will resonate in the 25-55 ppm range. The nitrile carbon is expected around 118-122 ppm, and the carboxylic acid carbonyl will be observed significantly downfield, typically >170 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. A strong, sharp absorption band is expected around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile. A broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be visible around 1700-1750 cm⁻¹ for the carboxylic acid and another for the carbamate of the Boc group around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. In negative ion mode, a peak corresponding to [M-H]⁻ at m/z 253.1 would be expected. In positive ion mode, adducts such as [M+H]⁺ at m/z 255.1 or [M+Na]⁺ at m/z 277.1 could be observed.

Safety, Handling, and Disposal

As a senior scientist, ensuring a safe laboratory environment is paramount. Adherence to strict safety protocols is mandatory when handling this and any chemical compound.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Take precautionary measures against static discharge.

-

Due to the presence of the nitrile group, it is prudent to handle this compound with the awareness that α-cyano carboxylic acids can potentially release hydrogen cyanide (HCN) under strongly acidic or thermal decomposition conditions. All work should be conducted in a well-ventilated fume hood.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is 2-8°C.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. Contaminated materials should be treated as hazardous waste.

Caption: Key safety considerations for the compound.

Conclusion

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a high-value, versatile building block that empowers medicinal chemists to explore novel chemical space. Its well-defined structure, predictable reactivity, and strategic placement of functional groups make it an indispensable tool in the synthesis of complex molecules, particularly for kinase inhibitor programs. By understanding its synthesis, properties, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to accelerate the drug discovery and development process.

References

-

Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. [Link]

-

Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

-

Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed. [Link]

-

Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

-

495415-34-4 | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. 1PlusChem. [Link]

-

Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. J-STAGE. [Link]

-

Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. National Institutes of Health. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1pchem.com [1pchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | 495415-34-4 [sigmaaldrich.com]

- 5. 495415-34-4|1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]

- 7. Bases - Wordpress [reagents.acsgcipr.org]

- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid in the Development of Protein Kinase B (Akt) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the pivotal role of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid as a sophisticated chemical scaffold in the synthesis of potent and selective Protein Kinase B (PKB/Akt) inhibitors. While this molecule does not possess intrinsic therapeutic activity, its unique trifunctional nature—a protected amine, a cyano group, and a carboxylic acid—offers a versatile platform for the construction of complex bioactive molecules. This document provides an in-depth exploration of the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation frequently dysregulated in cancer. We will present a plausible, evidence-based synthetic route leveraging the title compound for the elaboration of a key intermediate for Akt inhibitors. Furthermore, detailed, field-proven experimental protocols for both the synthesis and the critical in vitro evaluation of the final compounds are provided, underscoring the practical application of this knowledge in a drug discovery setting.

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a non-natural, chiral α,α-disubstituted amino acid derivative. Its significance in medicinal chemistry is not as an active pharmaceutical ingredient (API) but as a high-value, versatile building block. The piperidine core is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.

The strategic value of this particular scaffold lies in its orthogonal functionalities:

-

The tert-Butoxycarbonyl (Boc) protecting group: This acid-labile protecting group allows for the selective unmasking of the piperidine nitrogen under mild conditions, enabling its late-stage functionalization, for instance, through nucleophilic substitution.

-

The Carboxylic Acid: This functional group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains that can interact with specific residues in a target protein's binding site.

-

The Cyano Group: This versatile functional group can be hydrolyzed to a primary amide or reduced to a primary amine, offering further avenues for structural elaboration and modulation of the final compound's physicochemical properties.

This trifecta of functionalities makes 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid an ideal starting point for the synthesis of complex molecules, particularly those targeting challenging enzymatic targets such as protein kinases.

The Therapeutic Rationale: Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3]

At the plasma membrane, Akt is partially activated by phosphorylation at threonine 308 (Thr308) by PDK1. Full activation requires a second phosphorylation event at serine 473 (Ser473), which is mediated by the mTORC2 complex.[4] Once fully activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a vast array of downstream substrates, thereby orchestrating its diverse cellular effects. Key downstream effects include the inhibition of apoptosis through the phosphorylation of Bad and the promotion of cell cycle progression via the inactivation of GSK-3β.[2]

Given its central role in promoting cancer cell survival and proliferation, the development of small molecule inhibitors of Akt is a major focus of oncology drug discovery.

Caption: The PI3K/Akt Signaling Pathway and Point of Inhibition.

Synthetic Utility: A Plausible Route to a Key Akt Inhibitor Intermediate

Caption: Proposed Synthetic Workflow from the Starting Material.

This proposed synthesis leverages the distinct reactivity of each functional group in a controlled, stepwise manner:

-

Amide Formation: The carboxylic acid is the most reactive site for amide coupling. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA), can be used to form the primary amide. This step converts the carboxylic acid to a carboxamide, a key feature of many Akt inhibitors.

-

Cyano Group Reduction: The cyano group can be selectively reduced to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation. This step introduces the crucial 4-amino group.

-

Boc Deprotection: The Boc protecting group on the piperidine nitrogen is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the secondary amine of the piperidine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The newly exposed piperidine nitrogen can then act as a nucleophile to displace the chlorine atom from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is a common method for constructing the core of many kinase inhibitors.

The resulting product, a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative, is a key intermediate that can be further elaborated to yield final Akt inhibitor candidates.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of a key intermediate and the subsequent evaluation of the biological activity of final compounds.

Synthesis of a Key Intermediate: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-carbamoylpiperidine-4-carbonitrile

-

To a solution of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture for 10 minutes, then add ammonium chloride (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Step 2: Synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxamide

-

Dissolve the product from Step 1 in methanol (0.1 M) in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel (approximately 10% w/w).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the desired amino-carboxamide.

Step 3: Synthesis of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

-

Dissolve the product from Step 2 in a suitable solvent such as dioxane or 2-propanol.

-

Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a base such as potassium carbonate or DIPEA (2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the key intermediate.

In Vitro Akt Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a robust method to determine the inhibitory potency (IC50) of a test compound against Akt kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7][8]

Materials:

-

Purified, active Akt1, Akt2, or Akt3 enzyme.

-

A suitable Akt substrate peptide (e.g., Crosstide).

-

ATP at a concentration near the Km for the specific Akt isoform.

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Test compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

A luminometer.

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare the kinase/substrate mixture in kinase reaction buffer.

-

Prepare the ATP solution in kinase reaction buffer.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer).

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at 30 °C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Data Presentation

Quantitative data from the in vitro kinase assays should be summarized in a clear and concise table for easy comparison of the inhibitory potencies of different compounds against the Akt isoforms.

| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |

| AZD5363 | 3 | 8 | 8 |

| Test Cmpd 1 | X | Y | Z |

| Test Cmpd 2 | A | B | C |

Note: IC50 values for AZD5363 are representative and may vary depending on assay conditions.

Conclusion

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid represents a sophisticated and strategically valuable building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of inhibitors targeting the PI3K/Akt signaling pathway, a critical axis in cancer progression. While not possessing intrinsic biological activity, its unique chemical architecture allows for the efficient and controlled construction of the intricate molecular frameworks required for potent and selective kinase inhibition. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this important scaffold in the ongoing quest for novel and effective cancer therapeutics.

References

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Akt/PKB signaling pathway. Retrieved from [Link]

-

Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2195–2209. [Link]

-

Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274. [Link]

-

Brazil, D. P., Yang, Z. Z., & Hemmings, B. A. (2004). Advances in protein kinase B signalling: AKTion on multiple fronts. Trends in biochemical sciences, 29(5), 233–242. [Link]

-

ResearchGate. (n.d.). A simplified schematic of PI3K-Akt signaling pathway. Retrieved from [Link]

-

YouTube. (2020, June 10). AKT/PKB Signaling Pathway | PI3k Signaling. Retrieved from [Link]

-

PubChem. (n.d.). 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

-

PubMed. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. promega.com [promega.com]

The Strategic Utility of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid in Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

The 4,4-disubstituted piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically successful drugs and investigational molecules.[1] This guide focuses on a particularly versatile building block: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (Boc-4-cyano-Pip-4-COOH) . The presence of two chemically orthogonal functional groups—a nitrile and a carboxylic acid—at a stereochemically stable quaternary center, combined with the synthetically convenient Boc-protecting group, makes this molecule a powerful platform for generating diverse chemical libraries. We will explore the synthesis of this core scaffold, detail its most critical chemical transformations, and provide field-proven protocols for its application in constructing complex molecular architectures relevant to contemporary drug development programs.

The Architectural Advantage: Why 4,4-Disubstituted Piperidines?

The piperidine ring is a cornerstone of pharmaceutical design, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] Introducing substitution at the C4 position allows for the precise projection of pharmacophoric elements into three-dimensional space to engage with biological targets. The creation of a quaternary center at this position, as seen in 4,4-disubstituted derivatives, offers several distinct advantages:

-

Metabolic Stability: The gem-disubstitution sterically shields the C4 position from metabolic enzymes like cytochrome P450s, preventing unwanted oxidative metabolism at this site.

-

Conformational Rigidity: The quaternary center locks the piperidine ring into a more defined chair conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity.[3]

-

Vectorial Diversity: It provides two distinct vectors for chemical elaboration, enabling the exploration of chemical space in multiple directions from a single, rigid core. This is particularly valuable in fragment-based and structure-based drug design.

The Boc-4-cyano-Pip-4-COOH scaffold embodies these advantages while providing two functional handles that can be manipulated with high chemoselectivity.

Caption: Core structure of Boc-4-cyano-Pip-4-COOH.

Synthesis of the Core Scaffold

The synthesis of Boc-4-cyano-Pip-4-COOH is efficiently achieved via the hydrolysis of its corresponding ester precursor. This precursor, a 4-cyano-piperidine-1,4-dicarboxylate, can be assembled using established methods, but the critical final step is a selective saponification that preserves the Boc group and the nitrile.

The most direct and reliable method involves the base-mediated hydrolysis of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate .[4] The choice of lithium hydroxide (LiOH) as the base is deliberate; its small ionic radius and high charge density facilitate efficient hydrolysis, often at room temperature, minimizing the risk of side reactions like nitrile hydrolysis or Boc-group cleavage that might occur under more forcing conditions.

Caption: Workflow for the synthesis of the core scaffold.

Protocol 2.1: Synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid[4]

-

Reaction Setup: To a stirred solution of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (1.0 eq) in a suitable solvent mixture (e.g., THF/water), add an aqueous solution of lithium hydroxide (2.0 M, 2.0-3.0 eq).

-

Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

-

Work-up: Upon completion, partition the mixture between ethyl acetate and an aqueous solution of sodium bicarbonate.

-

Purification: Wash the organic layer with water and then brine. Dry the organic solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Isolation: The resulting residue can be purified by flash silica chromatography to yield the desired product, Boc-4-cyano-Pip-4-COOH, as a solid.

Key Chemical Transformations: A Gateway to Diverse Analogs

The synthetic power of Boc-4-cyano-Pip-4-COOH lies in the selective manipulation of its nitrile and carboxylic acid functionalities. This allows for a divergent synthetic approach, where a common intermediate is used to generate a wide array of structurally distinct analogs.

Caption: Divergent synthesis pathways from the core scaffold.

Transformation of the Nitrile: Accessing Key Amines

The reduction of the nitrile group to a primary aminomethyl group is arguably the most valuable transformation of this scaffold. The resulting 4-(aminomethyl)-4-carboxypiperidine core is a key component in numerous bioactive compounds.[5][6]

Causality Behind Method Selection: While powerful hydrides like LiAlH₄ can achieve this reduction, they are often unselective and will also reduce the carboxylic acid.[7] Catalytic hydrogenation offers a milder alternative, but catalyst poisoning can be an issue. A highly effective and functional-group-tolerant method is the in situ generation of nickel boride from nickel(II) chloride and sodium borohydride.[8] Performing this reaction in the presence of Di-tert-butyl dicarbonate (Boc₂O) allows for the direct formation of the N-Boc protected aminomethyl derivative, which is often more stable and easier to handle and purify than the free amine.

Protocol 3.1: Catalytic Reduction of Nitrile to Boc-Protected Amine[8]

-

Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the starting nitrile (1.0 eq) and Boc₂O (2.0 eq) in methanol at 0 °C.

-

Reagent Addition: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 eq) to the solution. Then, add sodium borohydride (NaBH₄, 7.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 15 hours. The reaction mixture will turn black as nickel boride is formed.

-

Work-up: Quench the reaction by carefully adding water. Filter the mixture through a pad of celite to remove the black nickel salts, washing thoroughly with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the Boc-protected aminomethyl product.

Transformation of the Carboxylic Acid: Building Amide Libraries

The carboxylic acid is an ideal handle for diversification via amide bond formation, a cornerstone reaction in medicinal chemistry. Modern peptide coupling reagents like HATU or HBTU provide a reliable and high-yielding route to a vast array of amides with minimal side product formation.

Rationale: These reagents activate the carboxylic acid by forming a highly reactive intermediate (an active ester) in situ. This intermediate readily reacts with a primary or secondary amine nucleophile to form the thermodynamically stable amide bond. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to prevent unwanted side reactions and to neutralize the acid formed during the reaction.

Advanced Applications: Spirocycle Synthesis

The dual functionality of the scaffold can be leveraged to construct more complex, rigid structures such as spiropiperidines.[9][10] For example, a synthetic sequence could involve:

-

Reduction of the nitrile to the primary amine (as in Protocol 3.1).

-

Protection of the newly formed amine if necessary.

-

Activation of the carboxylic acid.

-

Deprotection of the piperidine nitrogen (Boc removal with an acid like TFA).

-

Intramolecular amide bond formation to yield a spiro-lactam.

This strategy allows for the creation of highly rigid scaffolds that can effectively probe complex binding pockets in biological targets.[11]

Data Summary

The following table summarizes typical conditions and outcomes for the key transformations discussed. Yields are representative and may vary based on the specific substrate and reaction scale.

| Transformation | Reagents & Conditions | Product Type | Typical Yield | Reference |

| Ester Hydrolysis | LiOH, THF/H₂O, rt, 12-18h | Carboxylic Acid | >90% | [4] |

| Nitrile Reduction | NiCl₂, NaBH₄, Boc₂O, MeOH, 0°C to rt, 15h | Boc-Aminomethyl | 60-85% | [8] |

| Amide Coupling | Amine, HATU, DIPEA, DMF, rt, 4-12h | Amide | 75-95% | General |

Conclusion

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is more than a simple building block; it is a strategic platform for the efficient generation of molecular diversity. Its inherent structural features—a stable quaternary center and orthogonal functional handles—provide medicinal chemists with a reliable tool for navigating complex structure-activity relationships. The protocols and strategies outlined in this guide demonstrate its utility in synthesizing key intermediates like 4-aminomethylpiperidines and in building diverse amide libraries, underscoring its importance in modern drug discovery pipelines.

References

-

Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis Online URL: [Link]

-

Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists Source: PubMed URL: [Link]

- Title: Derivatives of 4-(aminomethyl)

-

Title: Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties Source: ACS Publications URL: [Link]

-

Title: Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties Source: PubMed URL: [Link]

-

Title: Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine Source: PrepChem.com URL: [Link]

- Title: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal Source: Google Patents URL

-

Title: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: 1-Boc-4-cyanopiperidine Source: chemdad.com URL: [Link]

- Title: Protein kinase B inhibitors Source: Google Patents URL

-

Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development URL: [Link]

-

Title: Strategies for the Synthesis of Spiropiperidines Source: White Rose Research Online URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] Source: Preprints.org URL: [Link]

-

Title: A Generic Approach for the Catalytic Reduction of Nitriles Source: ResearchGate URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]

- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid: A Cornerstone for Modern Drug Discovery

Abstract